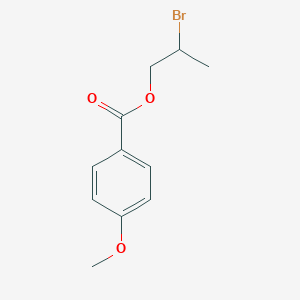
2-Bromopropyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromopropyl 4-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a 4-methoxybenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopropyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-bromopropanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
化学反応の分析
Types of Reactions
2-Bromopropyl 4-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxybenzoic acid and 2-bromopropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Products such as azides, thiocyanates, or ethers depending on the nucleophile used.
Reduction: 4-Methoxybenzyl alcohol and 2-bromopropanol.
Hydrolysis: 4-Methoxybenzoic acid and 2-bromopropanol.
科学的研究の応用
2-Bromopropyl 4-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be utilized in the development of pharmaceuticals, particularly in the design of prodrugs or active pharmaceutical ingredients (APIs).
Material Science: It may be employed in the synthesis of polymers or other materials with specific properties.
作用機序
The mechanism of action of 2-Bromopropyl 4-methoxybenzoate largely depends on its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing nucleophilic attack at the carbon atom to which it is attached. This leads to the formation of new bonds and the generation of various products. The ester group can also undergo hydrolysis or reduction, further diversifying the compound’s reactivity .
類似化合物との比較
Similar Compounds
Methyl 2-bromobenzoate: Similar in structure but lacks the methoxy group on the benzene ring.
4-Bromomethylbenzoic acid: Contains a bromomethyl group instead of a bromopropyl group.
2-Bromopropyl benzoate: Similar but without the methoxy group on the benzene ring.
Uniqueness
2-Bromopropyl 4-methoxybenzoate is unique due to the presence of both a bromopropyl group and a methoxybenzoate moiety.
特性
CAS番号 |
80638-98-8 |
|---|---|
分子式 |
C11H13BrO3 |
分子量 |
273.12 g/mol |
IUPAC名 |
2-bromopropyl 4-methoxybenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-8(12)7-15-11(13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3 |
InChIキー |
LVNPYBCCHXHYOU-UHFFFAOYSA-N |
正規SMILES |
CC(COC(=O)C1=CC=C(C=C1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)
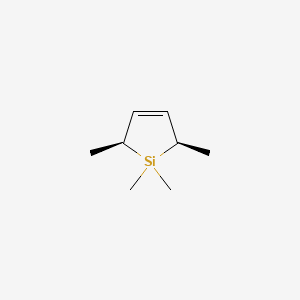

![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)

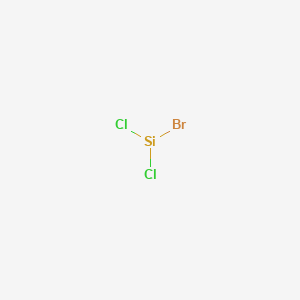
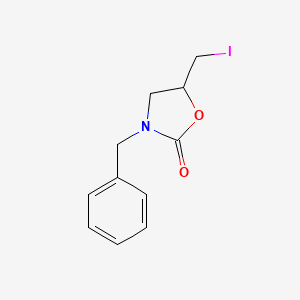
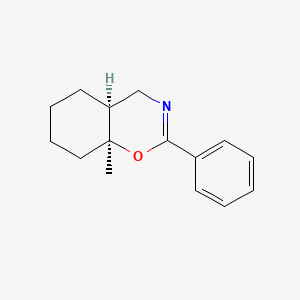
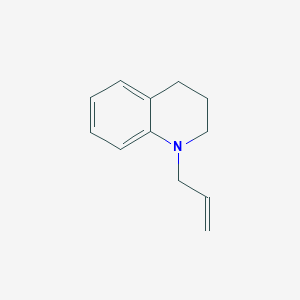

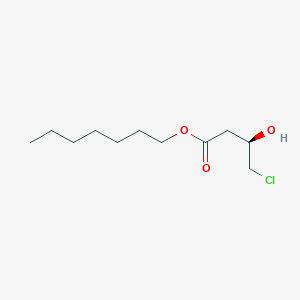
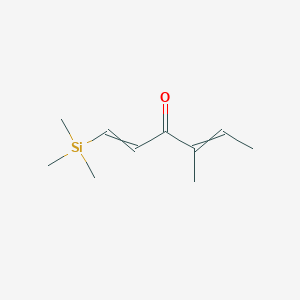
![({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene](/img/structure/B14419411.png)
